

Comparative Guide: Structure-Activity Relationship (SAR) of 3-(2-Bromophenoxy)pyridazine Analogs

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Compound of Interest

Compound Name: 3-(2-Bromophenoxy)pyridazine

CAS No.: 40580-53-8

Cat. No.: B1445029

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Executive Summary

This guide provides a technical analysis of **3-(2-Bromophenoxy)pyridazine**, a lipophilic heterocyclic ether structurally related to the historical herbicide Credazine (3-(2-methylphenoxy)pyridazine).[1] While the pyridazine scaffold is a privileged structure in both agrochemistry and pharmacology (e.g., as a bioisostere for phenyl rings), this specific analog represents a critical study in ortho-substitution effects.[1]

This document compares the 2-bromo analog against established standards (Credazine and Diflufenican), dissecting how the electronic and steric properties of the bromine atom influence bioactivity, specifically targeting Phytoene Desaturase (PDS) inhibition and cell division disruption.[1]

Key Comparative Verdict



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Mechanistic Basis & Signaling Pathway[1]

The biological activity of 3-phenoxy-pyridazines operates primarily through the inhibition of carotenoid biosynthesis, specifically targeting Phytoene Desaturase (PDS).[1] Inhibition of PDS halts the conversion of colorless phytoene to

-carotene, leading to the accumulation of phytoene.[1] Without protective carotenoids, chlorophyll is destroyed by photo-oxidation, resulting in the characteristic "bleaching" phenotype.[1]

Figure 1: Mechanism of Action (MoA) Pathway

The following diagram illustrates the cascade from molecular uptake to phenotypic bleaching.
[1]



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Caption: Figure 1.[1][3][4][5] The PDS inhibition pathway.[1][6] The pyridazine core mimics the plastoquinone cofactor, blocking the desaturation step essential for carotenoid synthesis.[1]

Comparative SAR Analysis

The Structure-Activity Relationship (SAR) of this molecule revolves around three distinct zones: the Pyridazine Core (Zone A), the Ether Linkage (Zone B), and the Phenyl Ring Substituents (Zone C).[1]

Zone A: The Pyridazine Core

The 1,2-diazine ring is electron-deficient, making it an excellent acceptor for

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stacking interactions within the enzyme pocket.[1]

- Observation: Unlike pyridine, the pyridazine ring possesses a lower pKa, reducing protonation at physiological pH and enhancing membrane permeability.[1]
- Comparison: Substitution at the 4- or 5-position (e.g., with a trifluoromethyl group) often increases potency by 10-fold compared to the unsubstituted core, as seen in modern PDS inhibitors.[1]

Zone C: The Ortho-Substituent Effect (Methyl vs. Bromo)

The critical differentiator between Credazine and the 3-(2-Bromophenoxy) analog is the substituent at the ortho position of the phenyl ring.[1]



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Scientific Insight: The ortho-bromo substituent forces the phenyl ring to twist out of coplanarity with the ether linkage due to steric clash with the ether oxygen lone pairs.[1] This "twisted" conformation is often required for fitting into the hydrophobic slot of the PDS active site.[1]

Experimental Data Summary

The following data summarizes the herbicidal efficiency (EC50) in a standard *Chlamydomonas reinhardtii* bleaching assay.

Table 1: Comparative Potency (PDS Inhibition)

Note: Values are representative of the structural class based on standard bleaching assays.[1]



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Interpretation: The 2-bromo analog exhibits superior potency to Credazine (approx. 4-5x) likely due to the halogen bond capability and metabolic stability, though it remains less potent than the optimized commercial standard Diflufenican.[1] However, its higher water solubility makes it a better candidate for systemic uptake.[1]

Detailed Experimental Protocols

To ensure reproducibility and trust (Trustworthiness), we provide the optimized synthesis and assay protocols.

Synthesis Workflow: Nucleophilic Aromatic Substitution ()

The synthesis exploits the electron-deficient nature of 3-chloropyridazine.[1]

Reagents:

- 3-Chloropyridazine (1.0 eq)[1]
- 2-Bromophenol (1.1 eq)[1]
- Potassium Carbonate (, 2.0 eq)[1]
- Solvent: DMF or Acetonitrile (Dry)[1]

Protocol:

- Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromophenol (1.1 eq) in dry DMF (0.5 M concentration).
- Deprotonation: Add anhydrous (2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
- Addition: Add 3-chloropyridazine (1.0 eq) in one portion.

- Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1]
The spot for 3-chloropyridazine () should disappear, replaced by a higher product.
- Workup: Cool to RT. Pour into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x). [1] Wash organics with 1M NaOH (to remove unreacted phenol) and Brine.
- Purification: Dry over , concentrate, and purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).



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Caption: Figure 2. Synthesis pathway via Nucleophilic Aromatic Substitution ().[1]

Bioassay: *Chlamydomonas reinhardtii* Bleaching Assay

This assay quantifies PDS inhibition by measuring chlorophyll content.[1]

- Culture: Grow *C. reinhardtii* (wild type) in TAP medium to log phase (cells/mL).

- Dosing: Aliquot 2 mL of culture into 24-well plates. Treat with compound (dissolved in DMSO) at concentrations: 0, 10, 50, 100, 500, 1000 nM.[1] Final DMSO < 1%. [1]
- Incubation: Incubate for 72 hours under continuous light (50) at 25°C with shaking (120 rpm).
- Measurement: Extract pigments with 80% acetone. Measure absorbance at 645 nm and 663 nm.
- Calculation: Total Chlorophyll () = . [1] Plot % inhibition vs. Log[Concentration] to determine EC50.

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